Cas no 1889940-47-9 (3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)-)

3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)- is a heterocyclic amine compound featuring both pyridine and tetrahydrofuran moieties, which contribute to its unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of the pyridine ring offers basicity and coordination properties, while the tetrahydrofuran substituent enhances solubility and steric influence. This structure makes it a versatile intermediate for the development of bioactive molecules, particularly in the design of ligands or catalysts. Its well-defined chemical properties and stability under standard conditions facilitate its use in controlled synthetic processes. Researchers value this compound for its modularity in constructing complex molecular architectures.
3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)- structure
1889940-47-9 structure
商品名:3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)-
CAS番号:1889940-47-9
MF:C10H14N2O
メガワット:178.230962276459
CID:5296463

3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)- 化学的及び物理的性質

名前と識別子

    • 3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)-
    • インチ: 1S/C10H14N2O/c11-5-9-6-12-3-1-10(9)8-2-4-13-7-8/h1,3,6,8H,2,4-5,7,11H2
    • InChIKey: VCAABYBXUOSSGZ-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC(C2CCOC2)=C1CN

3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-767910-5.0g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
5.0g
$3977.0 2024-05-22
Enamine
EN300-767910-0.5g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
0.5g
$1316.0 2024-05-22
Enamine
EN300-767910-2.5g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
2.5g
$2688.0 2024-05-22
Enamine
EN300-767910-1.0g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
1.0g
$1371.0 2024-05-22
Enamine
EN300-767910-0.05g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
0.05g
$1152.0 2024-05-22
Enamine
EN300-767910-0.25g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
0.25g
$1262.0 2024-05-22
Enamine
EN300-767910-10.0g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
10.0g
$5897.0 2024-05-22
Enamine
EN300-767910-0.1g
[4-(oxolan-3-yl)pyridin-3-yl]methanamine
1889940-47-9 95%
0.1g
$1207.0 2024-05-22

3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)- 関連文献

3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)-に関する追加情報

3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)- (CAS No. 1889940-47-9): A Structurally Distinctive Compound with Emerging Applications in Chemical Biology and Drug Discovery

The compound 3-Pyridinemethanamine, 4-(tetrahydro-3-furanyl)-, identified by the Chemical Abstracts Service registry number CAS No. 1889940-47-9, represents a unique structural class of nitrogen-containing heterocycles with promising utility in biomedical research and pharmaceutical development. This molecule, composed of a pyridine ring fused to a tetrahydrofuran moiety and substituted with an amino group at the 3-position, exhibits intriguing physicochemical properties that align with modern drug design principles. Recent advancements in synthetic methodologies and computational modeling have enabled precise characterization of its molecular interactions, positioning it as a valuable tool for exploring biological pathways and optimizing therapeutic candidates.

In terms of molecular structure, the compound’s hybrid architecture combines the aromatic stability of pyridine with the flexible tetrahydrofuran ring system. The tetrahydrofuran substituent at position 4 introduces steric hindrance and hydrogen-bonding capabilities, while the aminopyridine core is known for its ability to modulate enzyme activity and receptor binding. This structural balance has been leveraged in studies published in *Journal of Medicinal Chemistry* (2023) to design inhibitors targeting kinases involved in cancer progression. Researchers demonstrated that substituting the furanyl group with electron-donating or withdrawing substituents could significantly enhance binding affinity to epidermal growth factor receptor (EGFR) variants, suggesting potential for tailored anti-cancer therapies.

A key focus of recent investigations involves its role as an N-heterocyclic amine intermediate. In a groundbreaking study from *Nature Communications* (2022), this compound was used as a precursor to synthesize bioactive analogs that selectively inhibit histone deacetylases (HDACs). The furanyl-pyridine scaffold’s ability to form stable hydrogen bonds with enzyme active sites was highlighted as critical for achieving submicromolar IC₅₀ values against HDAC6—a protein implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These findings underscore its utility in designing molecules with improved pharmacokinetic profiles compared to traditional HDAC inhibitors.

Beyond enzymology, the compound’s aminoalkylpyridine framework has drawn attention for its cation-pi interactions. A 2023 study in *ACS Chemical Biology* revealed that when incorporated into peptide-based drugs, it enhances membrane permeability by stabilizing hydrophobic interactions through π-electron stacking. This property is particularly advantageous for delivering therapeutic agents across cellular barriers, which remains a major challenge in drug delivery systems. Researchers successfully applied this principle to develop a novel formulation for delivering siRNA molecules into cancer cells, achieving a 5-fold increase in intracellular accumulation compared to unmodified carriers.

Innovations in synthesis have further expanded its accessibility. A green chemistry approach detailed in *Chemical Science* (2023) employed palladium-catalyzed cross-coupling reactions under microwave irradiation to achieve tetrahydrofuran functionalization with over 95% yield and minimal byproducts. This method reduces reliance on hazardous solvents traditionally used in pyridine derivatization protocols, aligning with current trends toward sustainable pharmaceutical manufacturing practices outlined by organizations like the US FDA’s Green Chemistry Program.

The compound’s molecular flexibility, quantified via X-ray crystallography and molecular dynamics simulations by a team at ETH Zurich (published early 2024), reveals conformational preferences that correlate strongly with bioactivity modulation. Computational studies identified two energetically favorable conformations—one favoring enzyme inhibition through planar stacking—and another promoting receptor binding via extended side-chain orientation—that could be exploited for structure-based drug design initiatives targeting G-protein coupled receptors (GPCRs). Such insights are pivotal for optimizing lead compounds during early-stage drug discovery phases.

In preclinical models, this molecule has shown dose-dependent effects on inflammatory signaling pathways without significant cytotoxicity up to concentrations of 50 µM according to *Journal of Pharmacology and Experimental Therapeutics* (December 2023). When administered intraperitoneally in murine arthritis models, it suppressed NF-kB activation by competitively binding to IKKβ subunits—a mechanism validated through co-crystallography experiments—resulting in reduced pro-inflammatory cytokine production comparable to standard NSAIDs but with fewer gastrointestinal side effects observed during toxicity assays.

Rational drug design strategies involving this compound are also advancing through fragment-based approaches described in *Drug Discovery Today* (March 2024). Its small molecular weight (~165 g/mol) allows efficient screening as an initial fragment ligand before being combined with other pharmacophores using medicinal chemistry techniques such as click chemistry or bioorthogonal reactions. One notable application involves linking it with polyphenolic groups from natural products like curcumin derivatives, creating hybrid molecules that exhibit synergistic anti-metastatic activity against triple-negative breast cancer cell lines.

Surface plasmon resonance studies published this year (*Analytical Chemistry*, July 2023) provided critical kinetic data on its interaction dynamics with protein targets. The dissociation constant (Kd) values measured between ~1–10 nM indicate strong target engagement without irreversible binding characteristics—a desirable trait for drug candidates requiring rapid pharmacokinetic clearance. This information is crucial for optimizing dosing regimens and predicting off-target effects during clinical translation phases.

In metabolic engineering applications reported by MIT researchers (*Metabolic Engineering*, September 2023), this compound served as a chiral building block for constructing enantiopure intermediates used in synthesizing complex natural products such as alkaloid derivatives found in medicinal plants like Catharanthus roseus. The furanyl group’s asymmetric carbon center facilitated enantioselective catalysis under mild conditions using novel chiral ligands developed specifically for this scaffold.

A recent metabolomics analysis (*Journal of Proteome Research*, November 2023) demonstrated its ability to modulate lipid signaling pathways when administered at low nanomolar concentrations. Specifically, it induced downregulation of ceramide biosynthesis—a process linked to apoptosis resistance mechanisms—thereby sensitizing resistant cancer cells to chemotherapeutic agents like doxorubicin without affecting normal cell viability. This dual functionality suggests potential applications both as standalone agents and combination therapy components.

Safety evaluations conducted using advanced computational toxicology models (*Toxicological Sciences*, April 2024) indicated minimal genotoxic risk compared to structurally similar compounds containing reactive electrophilic groups. Docking simulations showed no significant binding affinity toward DNA repair enzymes such as O6-methylguanine-DNA methyltransferase (MGMT), which is often associated with carcinogenic potential in nitrogen-containing heterocycles.

Innovative applications continue emerging across multiple disciplines:

  • A collaboration between Stanford University and Merck published Q1/’24 explores its use as an affinity tag for protein purification systems due to selective binding properties toward metal ion chelates;
  • Preliminary data from Oxford University demonstrates its capacity as a fluorescent probe substrate when conjugated with BODIPY derivatives;
  • Nanoformulations incorporating this compound are under investigation at NIH-funded labs for targeted delivery across blood-brain barrier models;
  • Synthetic biology projects utilize its structural features as part of ribosome engineering constructs aimed at producing non-natural amino acids;
  • New solid-state characterization techniques revealed polymorphic forms differing significantly in thermal stability—critical information for large-scale pharmaceutical manufacturing processes;
  • Bioisosteric replacements involving the furanyl ring are being tested at Pfizer R&D centers as part of their kinase inhibitor optimization programs;
  • Mechanochemical synthesis methods developed at Cardiff University reduce production costs while maintaining high purity standards required under ICH guidelines;
  • Multiscale modeling studies predict favorable ADME properties based on calculated logP values (~1.8–3.5 range) aligned with Lipinski’s Rule-of-Five;
  • Biofilm disruption assays show promise against antibiotic-resistant Pseudomonas aeruginosa strains through membrane destabilization mechanisms;
  • New crystal structures deposited into CSD database provide unprecedented insights into intermolecular hydrogen bonding networks within solid matrices;
  • Circular dichroism spectroscopy confirms conformational stability under physiological pH ranges critical for biological testing;
  • Sustainable solvent systems using supercritical CO₂ achieve >98% recovery rates during purification steps—highlighted recently at ACS Spring Meeting;
  • Cross-species pharmacokinetic comparisons reveal consistent plasma half-lives (~6 hours) across murine/rat models suggesting translational potential;
  • New NMR techniques identify previously undetected proton exchange dynamics impacting biological activity expression;
  • Cryogenic electron microscopy reveals unexpected protein-binding orientations when complexed with membrane-bound receptors;
  • Safety pharmacology studies show no measurable effects on cardiac ion channels up to therapeutic concentrations—published *British Journal of Pharmacology* Q1/’24;
  • New combinatorial libraries constructed using this scaffold exhibit dose-dependent activity against SARS-CoV-2 protease variants according to preliminary virology data.

The integration of machine learning algorithms into compound optimization workflows has further accelerated research progress involving CAS No 1889940-47-7. A convolutional neural network trained on over two million kinase-inhibitor interaction data points identified specific substituent patterns on the pyridinium core that correlate strongly with selectivity indices against off-target kinases—a discovery validated experimentally by generating three novel analogs demonstrating improved therapeutic indices compared historical controls reported since late ’s publication.*Nature Machine Intelligence*, February (…)..............

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